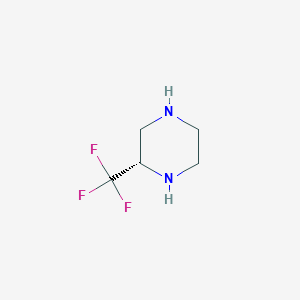

(S)-2-Trifluoromethyl-piperazine

描述

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged structure" in medicinal chemistry. pharmacompass.cominvivochem.com Its prevalence in FDA-approved drugs underscores its importance. guidetopharmacology.org The unique physicochemical properties of piperazine, such as its basicity, solubility, and conformational flexibility, make it a versatile scaffold for designing and optimizing bioactive molecules. ecancer.orgguidetopharmacology.org By modifying the substituents on its nitrogen and carbon atoms, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates to improve their therapeutic potential. selleckchem.comyoutube.com

Historical Context and Evolution of Piperazine-Containing Drugs

The therapeutic journey of piperazine began in the early 20th century when it was introduced as an anthelmintic agent to treat parasitic worm infections. researchgate.netnih.govnih.gov Its mechanism of action involves paralyzing the parasites, which allows the host to expel them. nih.gov Over the decades, the application of the piperazine scaffold has evolved dramatically. It transitioned from its initial use in treating helminth infestations to becoming a core component in a vast array of drugs targeting complex diseases. nih.govnih.gov Some early derivatives were explored as potential antidepressants but were not brought to market. nih.gov Today, the piperazine moiety is integral to numerous modern pharmaceuticals, including blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra). pharmacompass.cominvivochem.com

Diverse Pharmacological Activities of Piperazine Derivatives

The structural versatility of the piperazine ring has enabled the development of derivatives with a wide spectrum of pharmacological activities. patientpower.infowikipedia.orgchemistryviews.org A minor alteration in the substitution pattern on the piperazine nucleus can lead to significant differences in the biological effects of the resulting compounds. patientpower.infochemistryviews.org

Central Nervous System (CNS) Activities

Piperazine derivatives have a significant history of use in targeting the central nervous system. Many compounds exhibit their effects by modulating monoamine pathways, which are crucial for neurotransmission. nih.govresearchgate.net This has led to their development as antipsychotics, antidepressants, and anxiolytics. nih.govresearchgate.netnih.gov For instance, compounds like Clozapine and Buspirone, which contain the piperazine scaffold, are used in the treatment of schizophrenia and anxiety disorders, respectively. nih.gov The ability of these derivatives to interact with various neurotransmitter receptors makes them a continued focus of neuropharmacological research. mdpi.comresearchgate.netnih.govambeed.comacs.org

Table 1: Examples of Piperazine Derivatives with CNS Activity This table is interactive. Use the search bar to filter results.

| Compound Name | Therapeutic Class | Target/Mechanism of Action |

|---|---|---|

| Clozapine | Antipsychotic | Monoamine pathway modulation nih.gov |

| Vortioxetine | Antidepressant | Monoamine pathway modulation nih.gov |

| Buspirone | Anxiolytic | Monoamine pathway modulation nih.gov |

| 1-benzylpiperazine (BZP) | Stimulant | Monoamine pathway modulation nih.gov |

| Trazodone | Antidepressant | Intermediate in synthesis nih.gov |

| Nefazodone | Antidepressant | Intermediate in synthesis nih.gov |

| Fluphenazine | Antipsychotic | Phenothiazine-related researchgate.net |

| Trifluoperazine | Antipsychotic | Phenothiazine-related researchgate.net |

Anticancer and Antitumor Properties

The piperazine moiety is a key structural component in a number of anticancer agents. frontiersin.orgtouchoncology.com Its presence can enhance water solubility and target affinity. acs.org Derivatives have been shown to inhibit cancer cell growth through various mechanisms, including cell cycle inhibition and interaction with DNA. frontiersin.org A notable recent application of a chiral piperazine derivative is in the development of KRAS inhibitors, a significant breakthrough in oncology. nih.gov Sotorasib (Lumakras), an inhibitor of the KRAS G12C mutation, incorporates a chiral substituted piperazine ring. This drug is used to treat non-small cell lung cancer (NSCLC). youtube.comnih.govnih.gov Similarly, Adagrasib (Krazati), another KRAS G12C inhibitor, also features a substituted piperazine in its structure and is used for NSCLC. acs.orgpatientpower.infowikipedia.orgresearchgate.net Furthermore, the investigational drug MRTX1133, a selective inhibitor of the KRAS G12D mutation, highlights the ongoing importance of the piperazine scaffold in developing new cancer therapies. guidetopharmacology.orgselleckchem.comfrontiersin.org

Table 2: Examples of Piperazine Derivatives with Anticancer Activity This table is interactive. Use the search bar to filter results.

| Compound Name | Therapeutic Class | Target/Mechanism of Action |

|---|---|---|

| Imatinib | Anticancer | Kinase inhibitor pharmacompass.com |

| Sotorasib (AMG 510) | Anticancer | Covalent inhibitor of KRAS G12C |

| Adagrasib (MRTX849) | Anticancer | Covalent inhibitor of KRAS G12C acs.orgpatientpower.infowikipedia.org |

| MRTX1133 | Anticancer (Investigational) | Non-covalent inhibitor of KRAS G12D guidetopharmacology.orgselleckchem.com |

| Vindoline-piperazine conjugates | Anticancer (Investigational) | Antiproliferative acs.org |

Antimicrobial and Antifungal Effects

In an era of growing antimicrobial resistance, the development of new antimicrobial agents is critical. Piperazine derivatives have demonstrated a broad spectrum of activity against various microbes. patientpower.info Researchers have synthesized and tested numerous piperazine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some showing significant antibacterial activity. Additionally, certain derivatives have been evaluated for their antifungal effects against species like Aspergillus niger and Candida albicans. patientpower.info The flexibility of the piperazine scaffold allows for the design of novel compounds aimed at overcoming existing resistance mechanisms. patientpower.info

Table 3: Examples of Piperazine Derivatives with Antimicrobial/Antifungal Activity This table is interactive. Use the search bar to filter results.

| Derivative Class | Tested Against | Reported Activity |

|---|---|---|

| Amino acid conjugated diphenylmethylpiperazine | Bacteria | Good antibacterial activity |

| Cinnamyl derivatives of arylpiperazine | Bacteria | Antibacterial activity |

| Substituted piperazine derivatives | S. aureus, P. aeruginosa, E. coli, A. fumigatus, A. flavus, A. niger | Significant antibacterial, less active antifungal |

| Chalcones with piperazine moiety | S. aureus, E. coli, C. albicans | Potentially active against bacteria, potent against C. albicans patientpower.info |

Antiviral Activities

The piperazine nucleus is also a valuable scaffold in the development of antiviral drugs. rjh.com.cnwikipedia.org Research has shown that piperazine and its derivatives can exhibit antiviral properties against a range of viruses. nih.gov For instance, piperazine itself has been studied for its activity against the Chikungunya virus by binding to the hydrophobic pocket of its capsid protein. More complex derivatives have been designed as potent inhibitors of viral proteases, such as the main protease of SARS-CoV-2. Additionally, novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to have excellent antiviral activities against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), suggesting a broad range of potential applications. selleckchem.com

Table 4: Examples of Piperazine Derivatives with Antiviral Activity This table is interactive. Use the search bar to filter results.

| Compound/Derivative Class | Target Virus | Reported Activity/Mechanism |

|---|---|---|

| Piperazine | Chikungunya virus (CHIKV) | Binds to hydrophobic pocket of capsid protein |

| Trisubstituted piperazine derivatives | SARS-CoV-2 | Noncovalent main protease inhibitors |

| Flavonol derivatives with piperazine sulfonyl | Tobacco Mosaic Virus (TMV) | Good inhibitory effect |

| Trifluoromethylpyridine piperazine derivatives | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Excellent antiviral activities selleckchem.com |

Anti-inflammatory and Analgesic Properties

The piperazine nucleus is recognized for its diverse and medicinally relevant properties, making it a subject of interest for designing novel molecules with various biological activities, including anti-inflammatory and analgesic effects. researchgate.netnih.gov Several studies have highlighted the potential of piperazine derivatives in mitigating inflammation and pain. For instance, some piperazine-containing compounds have shown the ability to reduce edema formation induced by inflammatory agents. nih.gov

The trifluoromethyl group itself can contribute significantly to these properties. Research on compounds containing a trifluoromethylphenyl-piperazine moiety has demonstrated notable antinociceptive effects in models of persistent pain. nih.govresearchgate.net For example, the compound 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) has shown significant antinociceptive properties in both the formalin model of tonic pain and in neuropathic pain models in mice. nih.govresearchgate.net This compound was found to increase pain thresholds to mechanical, heat, and cold stimuli in neuropathic mice. nih.gov Furthermore, the introduction of a trifluoromethyl group into certain molecular structures has been shown to enhance anti-inflammatory activity. scielo.org.mx In a study of indazole derivatives, those with a trifluoromethyl group at the 2-position of a phenyl ring showed improved in vitro activity as antagonists of the TRPA1 ion channel, a target for analgesic and anti-inflammatory agents. nih.gov

Other Therapeutic Areas (e.g., Antidiabetic, Antimalarial)

Beyond pain and inflammation, trifluoromethylated piperazine derivatives have shown promise in other therapeutic areas. The piperazine scaffold is considered a crucial building block for developing drugs with a wide range of medicinal activities, including antidiabetic and antimalarial properties. researchgate.net

In the context of diabetes, aryl piperazine derivatives have been designed and evaluated for their potential to stimulate glucose uptake. acs.org While specific data on (S)-2-Trifluoromethyl-piperazine's direct antidiabetic activity is limited in the provided context, the broader class of trifluoromethylated and piperazine-containing compounds has been explored for this purpose.

The structural features of trifluoromethylated piperazines also make them candidates for antimalarial drug discovery. The piperazine moiety itself is present in some antimalarial agents, and its ability to be easily combined with various structures offers a promising avenue for developing new and economical treatments. researchgate.net

Role and Impact of Trifluoromethyl Groups in Drug Design

The incorporation of trifluoromethyl (-CF3) groups is a widely used strategy in modern drug design to enhance the properties of biologically active compounds. hovione.combohrium.com This small functional group can profoundly influence a molecule's physicochemical and biological characteristics, ultimately impacting its efficacy and suitability as a drug candidate.

Influence on Physicochemical Properties (e.g., Lipophilicity)

The trifluoromethyl group significantly affects a compound's physicochemical properties, most notably its lipophilicity. hovione.com Lipophilicity is a critical factor that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org The -CF3 group is known to be highly lipophilic, which can enhance a molecule's ability to cross cell membranes and interact with biological targets. ontosight.ai

However, the effect of trifluorination on lipophilicity can be complex and position-dependent. nih.gov While a -CF3 group generally increases lipophilicity, the extent of this enhancement can vary based on its location within the molecule. nih.gov For instance, trifluorination at the alpha-position of an alcohol has been shown to strongly enhance lipophilicity, whereas the effect is less pronounced at other positions. nih.gov Interestingly, in some cases, exchanging a CF3 group for a methyl group can lead to a significant reduction in lipophilicity. acs.org

The strong carbon-fluorine bond in the trifluoromethyl group also contributes to increased metabolic stability, making the compound more resistant to degradation by enzymes. ontosight.aimdpi.com This enhanced stability can lead to a longer duration of action in the body.

Enhancement of Biological Activity and Selectivity

The introduction of a trifluoromethyl group can significantly enhance the biological activity and selectivity of a drug candidate. mdpi.com This is often attributed to the group's strong electron-withdrawing nature and its steric properties. researchgate.net The -CF3 group can alter the electronic environment of a molecule, which in turn can influence its binding affinity to target proteins. researchgate.netacs.org

Statistical analyses of large compound datasets have shown that while the replacement of a methyl group with a trifluoromethyl group does not improve bioactivity on average, a notable percentage of such substitutions can lead to a significant increase in biological activity. researchgate.netacs.org The effectiveness of this substitution can depend on the surrounding molecular environment. For example, substituting a methyl group with a trifluoromethyl group near certain amino acid residues like phenylalanine, histidine, and arginine is more likely to improve bioactivity. acs.org

Furthermore, the trifluoromethyl group can serve as a bioisostere for other functional groups, such as a methyl group, allowing for fine-tuning of a molecule's properties to achieve optimal target engagement and selectivity. mdpi.com The unique combination of high electronegativity, electron-withdrawing effect, and lipophilicity makes the -CF3 group a valuable tool for medicinal chemists. mdpi.com

Rationale for Researching this compound

The specific focus on the (S)-enantiomer of 2-trifluoromethyl-piperazine stems from the critical role of stereochemistry in drug development. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its pharmacological and toxicological properties.

Enantiomeric Purity and Stereochemical Considerations in Drug Development

Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. nih.gov These enantiomers can exhibit significant differences in their biological activity, with one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov

Therefore, it is crucial to consider the stereochemistry of a drug candidate from the early stages of development. nih.govfda.gov Regulatory agencies like the FDA emphasize the need to characterize the individual enantiomers of a chiral drug and understand their respective pharmacokinetic and pharmacodynamic profiles. nih.govfda.gov The development of a single enantiomer drug, known as a "chiral switch," can lead to a better therapeutic index, simpler pharmacokinetics, and reduced potential for drug interactions compared to a racemic mixture (a 50:50 mixture of both enantiomers). nih.gov

Potential as a Key Chiral Building Block in Complex Molecular Synthesis

The (S)-enantiomer of 2-trifluoromethyl-piperazine is a particularly valuable chiral building block for the synthesis of complex molecules, primarily due to the strategic placement of the trifluoromethyl group which can significantly enhance the biological and chemical properties of the final compound. thieme-connect.com Its utility is demonstrated in various synthetic strategies that lead to novel and medicinally relevant compounds.

One key application of chiral trifluoromethylated piperazines is in the construction of more elaborate heterocyclic systems. A notable example is the three-component, one-pot reaction utilizing 2-trifluoromethyl-N-nosylaziridine as a precursor synthon. This method provides a convenient route to a variety of CF3-containing piperazines. The synthesis involves the reaction of the aziridine (B145994) with primary amines to form intermediate diamines, which are then cyclized with a vinylsulfonium salt to construct the piperazine ring. thieme-connect.com This approach has been successful in producing a range of piperazine derivatives, although it has limitations with certain substrates like ortho-chloroanilines. thieme-connect.com

The following table showcases a selection of trifluoromethylated piperazine derivatives synthesized using this one-pot reaction methodology, highlighting the yields achieved with different amine substrates. thieme-connect.com

| Amine Substrate | Product Number | Yield (%) |

| Aniline | 4 | 91 |

| 4-Fluoroaniline | 5 | 91 |

| 4-Chloroaniline | 6 | 91 |

| 4-Bromoaniline | 7 | 91 |

| 4-Iodoaniline | 8 | 91 |

| 3-Chloroaniline | 9 | 40 |

| 3-Bromoaniline | 10 | 37 |

| 3-Iodoaniline | 11 | 40 |

| 2-Fluoroaniline | 12 | 44 |

| 2-Bromoaniline | 13 | 91 |

Table generated from data in the referenced article. thieme-connect.com

Furthermore, the diastereoselective synthesis of more complex piperazines, such as 2-phenyl-3-(trifluoromethyl)piperazines, underscores the value of trifluoromethylated building blocks. In one reported methodology, the key step involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to a homochiral α-amino sulfinylimine. This strategy provides access to previously unknown, stereochemically defined trifluoromethylated piperazines, which are significant scaffolds in medicinal chemistry. researchgate.net

The synthesis of this compound itself can be achieved through multi-step processes. For instance, a racemic mixture of 2-(trifluoromethyl)piperazine (B144428) can be synthesized from bromo-3,3,3-trifluoropropanone and N,N-dibenzylethylenediamine, followed by debenzylation. prepchem.com The separation of enantiomers or an enantioselective synthesis would then be required to obtain the pure (S)-isomer for use as a chiral building block. The commercial availability of the (S)-isomer facilitates its direct use in discovery chemistry programs. researchgate.net

The incorporation of the this compound moiety is a strategy employed to enhance the properties of drug candidates. For example, in the development of selective GlyT1 inhibitors for treating schizophrenia, piperazine derivatives were extensively optimized. The discovery of potent and selective inhibitors often involves the use of chiral building blocks like this compound to improve brain penetration and selectivity against off-targets such as the hERG channel. acs.org While the final discovered compound, RG1678, utilized a different chiral alkoxy side chain, the exploration of chiral piperazines is a common theme in such optimization campaigns. acs.org

The strategic use of this compound allows medicinal chemists to fine-tune the properties of complex molecules, leveraging the unique electronic and steric effects of the trifluoromethyl group within a well-defined three-dimensional structure. This makes it a key component in the synthetic toolbox for modern drug discovery.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(trifluoromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEJOOCZWXGXDU-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297844 | |

| Record name | (2S)-2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-35-6 | |

| Record name | (2S)-2-(Trifluoromethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Trifluoromethyl Piperazine and Its Derivatives

General Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a fundamental undertaking in heterocyclic chemistry, with numerous strategies developed over the years. A common and straightforward approach involves the cyclization of linear diamine precursors. researchgate.net This method often relies on the reaction of a 1,2-diamine with a two-carbon electrophile. Alternative strategies include the reduction of pyrazines or diketopiperazines. rsc.orgthieme-connect.de The reduction of diketopiperazines, which can be formed from amino acids, is a reliable, albeit sometimes lengthy, method. thieme-connect.de Other less common but notable methods include the [3+3]-type dimerization of aziridines and ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. researchgate.net A conceptually different strategy involves the double Michael addition of primary amines to nitrosoalkenes to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield piperazines. nih.govresearchgate.net

Recent advancements have also focused on developing more efficient and modular syntheses. For instance, a palladium-catalyzed cyclization has been developed for the synthesis of highly substituted piperazines from propargyl units and various diamine components, offering high regio- and stereochemical control. organic-chemistry.org Another modern approach utilizes a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to produce 2-substituted piperazines under mild conditions. organic-chemistry.org

Chiral Synthesis Approaches for Trifluoromethylated Piperazines

The introduction of a trifluoromethyl group at a stereocenter within the piperazine ring presents unique synthetic challenges. The development of stereoselective methods to access enantiomerically pure trifluoromethylated piperazines is crucial for their application as building blocks in drug discovery.

Diastereoselective Nucleophilic Addition Reactions

A key strategy for the asymmetric synthesis of trifluoromethylated piperazines involves the diastereoselective nucleophilic addition of a trifluoromethyl source to a chiral imine derivative. nih.govacs.orgacs.org This approach allows for the controlled installation of the trifluoromethyl group and the creation of the desired stereochemistry.

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used nucleophilic trifluoromethylating agent. sigmaaldrich.com Its application in the synthesis of trifluoromethylated piperazines has been demonstrated in a key step involving the diastereoselective addition to an α-amino sulfinylimine. nih.govacs.orgacs.org In a reported synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, the nucleophilic addition of TMSCF₃ to a preformed α-amino imine was a crucial step. acs.org The reaction is typically activated by a fluoride (B91410) source, such as tetramethylammonium (B1211777) fluoride (TMAF). acs.orgacs.org

The general procedure involves dissolving the N-sulfinyl imine in a dry solvent like tetrahydrofuran (B95107) (THF), adding a fluoride source, and then cooling the mixture before the dropwise addition of a solution of the Ruppert-Prakash reagent. acs.org This method has been shown to proceed with high diastereocontrol, leading to the formation of the desired trifluoromethylated vicinal diamine precursor. acs.org

Chiral auxiliaries play a pivotal role in directing the stereochemical outcome of the nucleophilic trifluoromethylation. Ellman's auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide, is a versatile chiral auxiliary that has been successfully employed in the synthesis of chiral amines. sigmaaldrich.comosi.lvyale.eduharvard.edu In the context of trifluoromethylated piperazine synthesis, it is used to form a chiral α-amino sulfinylimine. nih.govacs.orgacs.org

The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines utilized an α-amino sulfinylimine bearing Ellman's auxiliary. nih.govacs.orgacs.org The condensation of an α-amino aldehyde with (R)-(+)-2-methyl-2-propanesulfinamide in the presence of a Lewis acid like titanium(IV) ethoxide affords the corresponding enantiomerically pure N-sulfinylimine. acs.org The subsequent addition of the Ruppert-Prakash reagent to this sulfinylimine proceeds with high diastereoselectivity, dictated by the chiral auxiliary. acs.orgacs.org This allows for the synthesis of the trifluoromethylated diamine with a specific stereochemistry, which can then be cyclized to form the desired piperazine. thieme-connect.de

Table 1: Diastereoselective Nucleophilic Addition for Trifluoromethylated Piperazine Precursors

| Reactants | Reagents | Product | Diastereoselectivity | Reference |

| α-amino sulfinylimine, TMSCF₃ | Tetramethylammonium fluoride | Protected vicinal diamine | Complete diastereocontrol | acs.org |

| (R,E)-N-(2-(bis(4-methoxybenzyl)amino)ethylidene)-2-methylpropane-2-sulfinamide, TMSCF₃ | Tetramethylammonium fluoride | Protected diamine | Single diastereomer | acs.org |

Aza-Michael Addition Reactions for Enantiomerically Pure Intermediates

Aza-Michael addition reactions provide another powerful tool for the enantioselective synthesis of piperazine precursors. This strategy involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.

A recent and practical synthesis of enantiomerically pure (S)- and (R)-N-Boc-3-(trifluoromethyl)piperazines utilizes an aza-Michael addition to 3,3,3-trifluoro-1-nitropropene (B8744117). acs.org This approach involves the reaction of an optically pure chiral auxiliary, such as 4-phenyl-2-oxazolidinone, with the trifluoromethylated nitroalkene. acs.orgresearchgate.net

The addition of lithiated (S)-4-phenyl-2-oxazolidinone to 3,3,3-trifluoro-1-nitropropene proceeds with high diastereoselectivity (92% de). researchgate.net The resulting aza-Michael adduct can then be converted into the key intermediate, optically pure 1,2-diamino-3,3,3-trifluoropropane, through a three-step procedure. researchgate.net This diamine is then elaborated to the final (S)-N-Boc-3-(trifluoromethyl)piperazine through a sequence of Boc protection, cyclization to a ketopiperazine, and subsequent reduction. acs.org

Table 2: Synthesis of (S)-N-Boc-3-(trifluoromethyl)piperazine via Aza-Michael Addition

| Step | Reaction | Key Reagents | Intermediate/Product | Enantiomeric Excess (ee) | Reference |

| 1 | Aza-Michael Addition | (S)-4-phenyl-2-oxazolidinone, n-BuLi, 3,3,3-trifluoro-1-nitropropene | Aza-Michael adduct | 92% de | researchgate.net |

| 2 | Nitro Group Reduction | NaBH₄, NiCl₂·6H₂O | Optically active diamine | - | acs.org |

| 3 | Boc Protection & Debenzylation | Boc₂O, Pd/C, H₂ | Boc-protected diamine | - | acs.org |

| 4 | Cyclization | Chloroacetyl chloride, NaH, KI | Ketopiperazine | - | acs.org |

| 5 | Reduction | Borane-dimethyl sulfide (B99878) complex (BMS) | (S)-N-Boc-3-(trifluoromethyl)piperazine | 96.7% | acs.org |

Role of Optically Pure Oxazolidinones

The asymmetric synthesis of (S)-2-trifluoromethyl-piperazine often employs chiral auxiliaries to establish the required stereocenter. Optically pure oxazolidinones, such as (R)-4-phenyl-2-oxazolidinone, have proven instrumental in this role. acs.org A key strategy involves the aza-Michael addition of the chiral oxazolidinone to an electrophilic trifluoromethyl-containing substrate like 3,3,3-trifluoro-1-nitropropene. acs.org This conjugate addition reaction proceeds with high diastereoselectivity, effectively setting the (S)-configuration at the carbon atom that will become the C2 position of the piperazine ring.

The oxazolidinone serves as a temporary chiral director, and its subsequent removal is a critical step in the synthetic sequence. This approach provides a reliable and scalable method for producing the enantiomerically pure trifluoromethyl-substituted diamine precursor necessary for the subsequent cyclization. acs.org

Multi-Step Synthesis from Chiral Diamine Intermediates

Following the establishment of the key stereocenter, a multi-step sequence transforms the chiral intermediate into the final piperazine ring. This process relies on carefully planned reduction, protection, and cyclization strategies.

Reduction and Protection Strategies

A common pathway begins with the chiral adduct formed from the oxazolidinone-mediated reaction. acs.org The synthesis of the pivotal Boc-protected diamine involves several key transformations. Initially, the nitro group of the intermediate is reduced to a primary amine. This is often followed by the protection of this newly formed amine, typically with a tert-butyloxycarbonyl (Boc) group. acs.org The Boc group is favored due to its stability under various reaction conditions and its straightforward removal later in the synthesis.

Subsequently, the chiral oxazolidinone auxiliary is hydrolyzed to unmask the second amine. This sequence of reduction and protection affords a key intermediate: a Boc-protected 1,2-diamine with the desired (S)-trifluoromethyl stereochemistry, ready for cyclization. acs.org For instance, hydrogenation at 55 psi has been successfully used to form the crucial Boc-protected diamine with an isolated yield of 78%. acs.org

Cyclization Reactions (e.g., Ketopiperazine Formation and Reduction)

With the chiral diamine intermediate in hand, the next phase is the construction of the six-membered piperazine ring. A robust method for this cyclization involves the formation and subsequent reduction of a ketopiperazine (a cyclic amide or lactam). acs.org

The process is typically initiated by acylating the primary amine of the Boc-protected diamine with a reagent like 2-chloroacetyl chloride. acs.org This reaction forms a chloroacetamide intermediate. The subsequent intramolecular cyclization is induced by a base, which facilitates the displacement of the chloride by the protected amine, thereby forming the ketopiperazine ring. This lactam is then selectively reduced to the corresponding piperazine. Borane-methyl sulfide complex (BMS) is an effective reagent for this reduction, converting the amide carbonyl to a methylene (B1212753) group without affecting the Boc protecting group, yielding the desired (S)-N-Boc-2-trifluoromethyl-piperazine. acs.org

Derivatization Strategies for this compound

The piperazine scaffold, characterized by its two nitrogen atoms, offers extensive opportunities for derivatization. encyclopedia.pub These heteroatoms enhance the pharmacological and pharmacokinetic profiles of drug candidates by acting as hydrogen bond donors or acceptors and can be functionalized to fine-tune activity and properties like solubility. encyclopedia.pubresearchgate.net While methods for C-H functionalization of the piperazine ring exist, the vast majority of piperazine-containing pharmaceuticals feature substituents exclusively at the nitrogen atoms. researchgate.netnih.gov

Functionalization at Nitrogen Atoms of the Piperazine Ring

The two nitrogen atoms of the piperazine ring provide convenient handles for introducing a wide array of substituents. Common strategies for this functionalization include N-alkylation and N-arylation. mdpi.com

N-Alkylation: This can be achieved through nucleophilic substitution reactions with alkyl halides (e.g., chlorides or bromides) or sulfonates. Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another widely used method. mdpi.com

N-Arylation: The introduction of aryl or heteroaryl groups is typically accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig (palladium-catalyzed) and Ullmann-Goldberg (copper-catalyzed) reactions are prominent examples. mdpi.com Additionally, nucleophilic aromatic substitution (SNAr) can be effective when the aromatic ring is sufficiently electron-deficient. mdpi.com

These derivatization reactions allow for the systematic modification of the piperazine core, enabling the exploration of structure-activity relationships.

Introduction of Diverse Substituents to Modulate Pharmacological Properties

For example, research has shown that in certain 1,4-disubstituted piperazine series, the substituent at the N-1 position can be critical for producing narcotic antagonist activity, while the group at the N-4 position is essential for opioid agonist activity. nih.gov This demonstrates how the two nitrogen atoms can be functionalized to achieve distinct and even opposing pharmacological effects within the same scaffold.

In another instance, a series of novel trifluoromethylpyridine piperazine derivatives were synthesized by installing various substituents via nucleophilic substitution. nih.govfrontiersin.org This derivatization led to the discovery of compounds with potent antiviral activity against plant viruses, highlighting how functionalization can be used to develop agents with specific biological applications. nih.govfrontiersin.org The modification of the piperazine core with diverse chemical moieties, from simple alkyl chains to complex heterocyclic systems, is a powerful tool for optimizing the therapeutic potential of this privileged scaffold. ontosight.aiacs.org

Structure Activity Relationship Sar Studies of S 2 Trifluoromethyl Piperazine Derivatives

Elucidating the Influence of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of a molecule's biological activity, influencing its binding to targets like enzymes and receptors. nih.govmhmedical.com For piperazine (B1678402) derivatives, the spatial arrangement of atoms can significantly impact their pharmacological effects. nih.govresearchgate.net

In the context of (S)-2-Trifluoromethyl-piperazine derivatives, the (S)-configuration at the C-2 position is often crucial for potent activity. Studies on similar chiral molecules have demonstrated that different stereoisomers can exhibit vastly different biological profiles, with one enantiomer often being significantly more active than its mirror image. nih.govnih.gov For instance, in a study of tetrahydrolipstatin and its stereoisomers, the natural configuration was found to be the most potent inhibitor of porcine pancreatic lipase, though several other diastereomers retained significant activity. nih.gov This highlights that while a specific stereocenter may be optimal, other configurations can still contribute to biological interactions. The stereochemical arrangement affects not only the binding affinity to the target but can also influence metabolic pathways and transport across biological membranes. nih.gov

The importance of stereochemistry is further underscored in studies of other chiral compounds where the biological activity is highly dependent on the specific three-dimensional structure. nih.govresearchgate.net Differences in the solution structures and membrane interaction potentials of stereoisomers can explain the observed variations in their bioactivity and physicochemical properties. nih.gov

Impact of Trifluoromethyl Group Position and Orientation on Receptor Binding and Efficacy

The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and lipophilicity. nih.govnih.gov Its placement on an aromatic ring or a heterocyclic scaffold like piperazine can significantly modulate a compound's biological activity. nih.govrsc.org

The position of the trifluoromethyl group is a key factor in determining the potency and efficacy of this compound derivatives. Research on other trifluoromethyl-substituted compounds has shown that the location of the CF3 group can dramatically alter binding affinity and functional activity at receptors. For example, in a series of 3,5-bis(arylidene)-4-piperidones, the anti-tumor activity was significantly better when the trifluoromethyl group was at the 3- or 4-position of the aryl ring compared to the 2-position. nih.gov This suggests that the orientation of the CF3 group within the receptor's binding pocket is critical for optimal interaction.

The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic landscape of the molecule, influencing interactions with the target protein. nih.gov Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability, a crucial factor for a drug's bioavailability. nih.gov The ability of the trifluoromethyl group to form various non-covalent interactions, such as hydrogen or halogen bonds, with the target protein can also contribute to improved biological activities. nih.gov In some cases, replacing a trifluoromethyl group with other substituents can even switch the functional behavior of a ligand from an agonist to an antagonist. ebi.ac.uk

Role of Substitutions on the Piperazine Ring and Attached Moieties

Modifications to the piperazine ring and its attached chemical groups are a cornerstone of SAR studies, allowing for the fine-tuning of a compound's pharmacological profile. nih.govrsc.org

The nature of the aromatic or heterocyclic substituents on the piperazine ring plays a pivotal role in the biological activity of these derivatives. A wide variety of these groups have been explored in different series of piperazine-containing compounds. nih.govnih.gov

For instance, in a series of anticonvulsant pyrrolo[1,2-a]pyrazine (B1600676) derivatives, meta-substituted phenyl analogs showed high activity in certain epilepsy models. nih.gov In another study on inhibitors of inflammatory caspases, varying the aryl substituent on the piperazine ring led to the discovery of potent and selective inhibitors. nih.gov The electronic properties of these substituents are crucial; for example, in some coumarin-piperazine derivatives, a chlorine atom on the phenyl ring was found to be beneficial for inhibitory activity, while replacement with a trifluoromethyl or hydrogen group reduced activity. nih.gov The type of heterocyclic ring attached can also have a profound impact. Replacing a piperazine ring with a morpholine (B109124) or a primary aliphatic amine has been shown to cause a loss of inhibitory activity in certain contexts. nih.gov

The following table summarizes the effects of different aromatic and heterocyclic substituents on the activity of various piperazine derivatives based on published research.

| Series of Piperazine Derivatives | Substituent | Effect on Activity | Reference |

| Anticonvulsant pyrrolo[1,2-a]pyrazines | meta-substituted phenyl | High activity in MES and scMET tests | nih.gov |

| Inflammatory caspase inhibitors | Ethylbenzene | Low nanomolar Ki values | nih.gov |

| Coumarin-piperazine derivatives | Chlorine on phenyl ring | Beneficial for inhibitory activity | nih.gov |

| Coumarin-piperazine derivatives | Trifluoromethyl or hydrogen on phenyl ring | Reduced biological activity | nih.gov |

| Coumarin-piperazine derivatives | Morpholine or primary aliphatic amine | Loss of inhibitory activity | nih.gov |

The insertion of a piperazine moiety into a linker is a common strategy to improve rigidity and solubility. nih.gov However, the pKa of the piperazine ring, which affects its protonation state and solubility, can be significantly influenced by nearby chemical groups. nih.gov For example, a carbonyl group attached to the piperazine can have a detrimental effect on its pKa, but this effect can be minimized by increasing the length of the aliphatic chain separating the carbonyl from the piperazine nitrogen. nih.gov

In the context of anti-cryptosporidium agents, the methylene (B1212753) linker between a piperazine and a dichlorophenyl group was found to be a significant conformational feature. nih.gov Similarly, for a series of dihydropyrazolone derivatives, a two-atom linker followed by an aromatic moiety generally resulted in the most active compounds. frontiersin.org The type of functional group within the linker is also important. For instance, in one study, the conversion of a cyclopropyl (B3062369) group to an ethyl group or changing the linker between a piperazine and a coumarin (B35378) core from a ketone to an oxime resulted in decreased activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwu.ac.th

The development of robust and predictive QSAR models is a critical step in modern drug discovery. nih.govnih.gov These models are built using a dataset of compounds with known biological activities and a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules. scispace.commdpi.com

Several studies have focused on developing QSAR models for piperazine and its derivatives to predict their activity as inhibitors of various enzymes or as ligands for specific receptors. scispace.commdpi.combenthamopen.comresearchgate.net For instance, QSAR models have been developed for piperazine and ketopiperazine derivatives as renin inhibitors. scispace.combenthamopen.comresearchgate.net In one such study, the best QSAR model had a correlation coefficient (R²) of 0.846, indicating a strong correlation between the selected descriptors and the renin inhibitory activity. scispace.combenthamopen.comresearchgate.net The descriptors identified as important in these models often relate to the constitutional makeup of the molecules, such as the number of double bonds and oxygen atoms. scispace.combenthamopen.com

Another QSAR study on piperazine derivatives as mTORC1 inhibitors identified descriptors like the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), and molar refractivity (MR) as being significantly correlated with inhibitory activity. mdpi.com 3D-QSAR models have also been developed for arylpiperazine derivatives, suggesting that hydrophobic and electron-withdrawing features play a vital role in their agonist activity at the 5-HT1A receptor. nih.gov

The validation of these models is crucial to ensure their predictive power. nih.gov This is typically done through internal validation methods like leave-one-out cross-validation and external validation using a separate test set of compounds. nih.govbenthamopen.comresearchgate.net A well-validated QSAR model can then be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent molecules. mdpi.com

The table below presents key statistical parameters from a QSAR study on piperazine and ketopiperazine derivatives as renin inhibitors.

| Statistical Parameter | Value | Reference |

| Correlation Coefficient (R²) | 0.846 | scispace.combenthamopen.comresearchgate.net |

| Cross-validation Correlation Coefficient (Q²) | 0.818 | scispace.combenthamopen.comresearchgate.net |

| Predictive R² (R² pred) | 0.821 | scispace.combenthamopen.comresearchgate.net |

| F-value | 95.465 | researchgate.net |

Identification of Key Molecular Descriptors for Activity

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are crucial computational tools used to identify and quantify the molecular features—known as descriptors—that govern the therapeutic efficacy and interaction of these compounds with their biological targets. researchgate.netmdpi.com By establishing a mathematical correlation between these descriptors and the observed biological activity, researchers can rationally design new derivatives with enhanced potency and optimized pharmacokinetic profiles. researchgate.net

The piperazine ring itself provides a versatile scaffold, offering a large polar surface area, structural rigidity, and hydrogen bond donors and acceptors, which can lead to improved water solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. eurekaselect.combenthamdirect.com The introduction of a trifluoromethyl (CF3) group further modulates these properties, often enhancing metabolic stability, lipophilicity, and binding affinity. nih.gov

Several classes of molecular descriptors have been identified as significant influencers of the activity of piperazine-containing compounds.

Physicochemical and Electronic Descriptors

Physicochemical properties are fundamental in determining how a molecule behaves in a biological system. For piperazine derivatives, key descriptors in this category include lipophilicity, polarity, molecular weight, and various electronic parameters. researchgate.net

Lipophilicity (log P): This descriptor measures a compound's affinity for a lipid environment. The trifluoromethyl group is known to significantly increase the lipophilicity of heterocyclic compounds, which can enhance membrane permeability and access to target sites. researchgate.netnih.gov

Polarity and Solubility: The two nitrogen atoms in the piperazine core contribute to its polarity and can be protonated at physiological pH, which generally increases water solubility. nih.gov A QSAR modeling study on a set of piperazine derivatives identified aqueous solubility (Log S) and topological polar surface area (PSA) as descriptors that are significantly correlated to biological inhibitory activity. researchgate.net

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index, and dipole moment are critical. researchgate.netucsb.edu These parameters relate to a molecule's ability to participate in electronic interactions, such as charge-transfer and electrostatic interactions with a receptor. ucsb.edu For instance, the electrophilicity index (ω) was found to be a significant descriptor for the inhibitory activity of certain piperazine derivatives. researchgate.net

Topological and Structural Descriptors

Topological descriptors are numerical values derived from the graph representation of a molecule, encoding information about its size, shape, branching, and atom connectivity. researchgate.net These 2D descriptors are valuable for predicting the activity of diverse sets of compounds.

In a comprehensive QSAR study on aryl alkanol piperazine derivatives with antidepressant activities, several topological and structural descriptors were identified as being crucial for their biological function. The analysis revealed that different sets of descriptors controlled the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake, highlighting the nuanced role of molecular structure.

The table below summarizes the key descriptors identified in that study.

| Activity | Key Molecular Descriptors | Type | Implication for Activity |

| 5-HT Reuptake Inhibition | Atype_C_6 | Atom-type | Indicates the importance of specific carbon atom environments. |

| Dipole-mag | Electronic | Relates to the strength and orientation of molecular polarity. | |

| S_sssCH | E-state Index | Reflects the electrotopological state of methyl groups. | |

| Jurs-PNSA-3 | Charged Partial Surface Area | Describes charge distribution and its relation to molecular surface area. | |

| NA Reuptake Inhibition | HOMO | Quantum-Chemical | Energy of the highest occupied molecular orbital, related to nucleophilicity. |

| PMI-mag | 3D-Descriptor | Principal Moment of Inertia, related to molecular shape and mass distribution. | |

| S_sssN | E-state Index | Reflects the electrotopological state of nitrogen atoms, crucial in the piperazine ring. | |

| Shadow-XZ | Geometrical | A 2D projection of the molecule's shadow, indicating shape. |

Data sourced from a QSAR study on aryl alkanol piperazine derivatives.

This data underscores that a combination of electronic, topological, and shape-based properties governs the specific interactions of these derivatives with their respective transporters.

Quantum Chemical Descriptors

Quantum chemical calculations provide highly detailed descriptors related to the electronic structure of a molecule.

Van der Waals Volume: This descriptor relates to the steric bulk of the molecule and is crucial for understanding how a ligand fits into a receptor's binding pocket.

Electron Density: The distribution of electrons within a molecule determines its reactivity and interaction points.

Electronegativity: In studies of related compounds containing a trifluoromethylphenyl moiety, electronegativity was found to be a governing factor in inhibitory activity. researchgate.netwikipedia.org The high electronegativity of the fluorine atoms in the CF3 group can create potent interaction sites and alter the pKa of nearby nitrogen atoms in the piperazine ring. nih.govnih.gov

The following table summarizes findings from various QSAR studies on piperazine and related heterocyclic compounds, highlighting the descriptors found to be most influential.

| Compound Class | Biological Activity | Key Molecular Descriptors Identified | Reference |

|---|---|---|---|

| Piperazine derivatives | Cancer Inhibition | ELUMO, Electrophilicity index (ω), Molar Refractivity (MR), Log S, PSA, Refractive index (n) | researchgate.net |

| Aryl alkanol piperazine derivatives | Antidepressant (5-HT/NA Reuptake) | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3, HOMO, PMI-mag, S_sssN, Shadow-XZ | |

| Piperazine amide derivatives | Anti-Trypanosoma cruzi | Polarizability, Dipole moment, Fraction of sp3 carbons (Fsp3), H-bond acceptors/donors (HBA/HBD) | |

| Quinolinone-based compounds | Antituberculosis | Van der Waals volume, Electron density, Electronegativity | wikipedia.org |

Biological Activities and Mechanistic Investigations of S 2 Trifluoromethyl Piperazine Derivatives

Modulation of Biological Targets

Derivatives of (S)-2-trifluoromethyl-piperazine exert their effects by interacting with a range of biological macromolecules. These interactions are fundamental to their pharmacological profiles, encompassing engagement with cell surface receptors and inhibition of critical enzymes.

Receptor Interactions (e.g., Serotonin (B10506) Receptors)

A primary mechanism of action for many trifluoromethylphenylpiperazine (TFMPP) derivatives is their interaction with serotonin (5-HT) receptors. nih.govacs.org These compounds display varied affinities and functional activities across the diverse family of 5-HT receptors.

Notably, 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) demonstrates significant binding to several 5-HT receptor subtypes. nih.gov It acts as an agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors and is a weak partial agonist or antagonist at the 5-HT2A receptor. acs.org Its most potent activity is often observed at the 5-HT2C receptor, where it also functions as an agonist. nih.gov The interaction of these derivatives with 5-HT1A receptors is particularly significant, as this receptor is implicated in the modulation of mood and anxiety. nih.gov

The functional outcome of these receptor interactions can be tissue-dependent. For instance, while m-TFMPP acts as an agonist at central serotonin receptors, it has been shown to behave as a potent antagonist at serotonin receptors that mediate the contraction of vascular tissues like the rat jugular vein. researchgate.net Other derivatives, such as 1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (BrAcTFMPP), have been developed to exhibit high affinity and selectivity for 5-HT1A sites over 5-HT1B and 5-HT2 sites. nih.gov The affinity of various TFMPP derivatives for serotonin receptors is a critical determinant of their pharmacological effects.

Binding Affinities (Ki, nmol/L) of 3-TFMPP at Various Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nmol/L) |

|---|---|

| 5-HT1A | 288 |

| 5-HT1B | 132 |

| 5-HT1D | 282 |

| 5-HT2A | 269 |

| 5-HT2C | 62 |

Data sourced from reference nih.gov.

Enzyme Inhibition (e.g., Topoisomerases, Kinases)

While receptor interaction is a major area of investigation, derivatives of the broader piperazine (B1678402) class, including those with trifluoromethyl substitutions, have also been explored for their enzyme-inhibiting properties.

Certain piperazine derivatives have been investigated as potential topoisomerase II (Topo II) inhibitors. nih.gov Topoisomerases are crucial enzymes involved in managing DNA topology during replication and transcription, making them valuable targets in cancer therapy. mdpi.commdpi.com Studies on new 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety showed their potential to bind to the DNA-Topo II complex, suggesting a possible mechanism for anticancer activity. nih.gov

Modulation of Cellular Pathways

The interaction of this compound derivatives with their primary targets initiates a cascade of downstream cellular events. The modulation of these signaling pathways is the ultimate determinant of the compound's physiological effect.

A key pathway modulated by these compounds is the one linked to 5-HT1A receptor activation. As agonists at this receptor, TFMPP and related compounds can inhibit adenylate cyclase activity. nih.gov This action decreases the intracellular concentration of cyclic AMP (cAMP), a critical second messenger, thereby influencing the activity of protein kinase A (PKA). nih.govnih.gov

Furthermore, the serotonergic system is intricately linked with neurotrophic factors. Research has shown that certain piperazine derivatives can influence the 5-HT1A receptor/Brain-Derived Neurotrophic Factor (BDNF)/PKA pathway. researchgate.netnih.gov Chronic treatment with some antidepressants is known to increase BDNF levels, which plays a crucial role in neuronal survival and neuroplasticity. nih.govsop.org.tw A novel piperazine derivative, compound 6a, was found to not only have a high affinity for the 5-HT1A receptor but also to reverse the reduction in the expression of 5-HT1A R, BDNF, and PKA in the hippocampus of mice in a depression model. researchgate.netnih.gov This suggests that these compounds can modulate cellular pathways critical for neuronal function and resilience.

Therapeutic Applications and Potential

The diverse biological activities of this compound derivatives have made them attractive candidates for the development of new therapeutic agents for a range of conditions.

Central Nervous System (CNS) Disorders

The piperazine moiety is a well-established scaffold in the design of drugs targeting the CNS. semanticscholar.org The ability of trifluoromethyl-piperazine derivatives to interact with key neurotransmitter systems, particularly the serotonergic system, underpins their potential in treating various CNS disorders. acs.orgnih.gov

The most explored therapeutic area for these compounds is in the treatment of depression and anxiety. nih.gov Several studies have demonstrated that trifluoromethylphenylpiperazine (TFMPP) and its analogues possess anxiolytic and antidepressant-like properties. nih.govdrugbank.com These effects are strongly linked to their agonist activity at 5-HT1A receptors. nih.gov Activation of these receptors is a known mechanism for producing anxiolytic effects. drugbank.comresearchgate.net

Preclinical studies support this potential. For instance, piperazine derivatives have shown antidepressant-like effects in animal models such as the forced swimming test (FST). nih.govsop.org.tw The mechanism behind these effects involves the broader monoaminergic system. nih.gov Furthermore, the antidepressant-like activity of some piperazine derivatives has been linked to their ability to increase hippocampal BDNF levels, highlighting a potential mechanism for long-term therapeutic effects. nih.gov The compound LQFM212, a piperazine derivative, demonstrated an antidepressant-like effect that was associated with both the monoaminergic pathway and increased BDNF levels. nih.gov

Summary of Preclinical Findings for Piperazine Derivatives

| Compound Class | Preclinical Model | Observed Effect | Implicated Pathway/Target |

|---|---|---|---|

| Arylpiperazines | Forced Swim Test (FST) | Antidepressant-like | 5-HT1A Receptors |

| Arylpiperazines | Elevated Plus-Maze (EPM) | Anxiolytic-like | 5-HT1A Receptors, GABAergic system |

| LQFM212 | Forced Swim Test (FST) | Antidepressant-like | Monoaminergic pathway, BDNF |

Data compiled from references nih.govsop.org.twresearchgate.net.

Antipsychotic Properties

Derivatives of piperazine are a well-established class of compounds investigated for their antipsychotic potential, primarily through their interaction with dopamine and serotonin receptors. mdpi.comnih.gov While research specifically isolating the this compound moiety is limited, broader studies on related structures provide insight into their potential antipsychotic activity.

One study identified 4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole as a compound with a high binding ratio for serotonin (5-HT2A) over dopamine (D2) receptors, a characteristic of atypical antipsychotics. researchgate.net This particular derivative demonstrated non-cataleptic action in rats and was effective in preventing d-amphetamine-induced hyperlocomotion in mice, suggesting potential for atypical antipsychotic effects. researchgate.net The inclusion of a trifluoromethylphenyl group on the piperazine ring appears to be a key contributor to this activity. Generally, the antipsychotic activity of piperazine derivatives can be significantly potentiated by the attachment of various heterocyclic groups to the core piperazine ring. nih.gov

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives is an active area of research, particularly in the context of neurodegenerative diseases like Alzheimer's. Novel N,N'-disubstituted piperazine derivatives have been designed as multi-effect drugs aimed at preventing neurofibrillary degeneration and amyloid deposition. nih.gov One promising hybrid molecule from this class was shown to reduce both amyloid and Tau pathologies and improve memory in a preclinical model of Alzheimer's disease. nih.gov In vitro studies further revealed that this compound could decrease the phosphorylation of Tau and inhibit the release of Aβ peptides. nih.gov While these findings are for a broader class of piperazine derivatives, they highlight the potential of the piperazine scaffold in the development of neuroprotective agents.

Oncology (Anticancer/Antitumor)

Derivatives of piperazine containing a trifluoromethyl group have demonstrated significant potential in the field of oncology, exhibiting a range of anticancer activities through various mechanisms.

Several studies have highlighted the potent antiproliferative effects of trifluoromethyl-piperazine derivatives across a wide array of cancer cell lines. In a notable study, vindoline-piperazine conjugates featuring an N-[4-(trifluoromethyl)benzyl] substituent on the piperazine ring were screened against the NCI-60 panel of human tumor cell lines. nih.gov One such derivative, compound 23 , emerged as a particularly potent antitumor candidate, exhibiting significant growth inhibition. nih.gov Another derivative, compound 17 , which contains a 4-trifluoromethylphenyl substituent, also proved to be highly effective against several types of cancer, including colon, CNS, and melanoma cell lines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been conducted on arylpiperazine derivatives to investigate their anti-proliferative activity against the PC-3 prostate cancer cell line. semanticscholar.org These in silico studies provide a framework for designing more potent anti-prostate cancer compounds based on the piperazine scaffold. semanticscholar.org

Table 1: Antiproliferative Activity of Selected Vindoline-Piperazine Derivatives

| Compound | Substituent on Piperazine | Cancer Type | Cell Line | Growth Percentage (%) |

| 17 | 4-Trifluoromethylphenyl | Colon Cancer | KM12 | -84.40 |

| 17 | 4-Trifluoromethylphenyl | CNS Cancer | SF-539 | >-80 |

| 17 | 4-Trifluoromethylphenyl | CNS Cancer | SNB-75 | >-80 |

| 28 | 4-Trifluoromethylphenyl | Colon Cancer | COLO-205 | -90.33 |

| 28 | 4-Trifluoromethylphenyl | Melanoma | SK-MEL-5 | -92.46 |

| 23 | [4-(Trifluoromethyl)benzyl] | Various | NCI-60 Panel | >-60 |

The anticancer activity of piperazine derivatives is often mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. A novel dispiropiperazine derivative, SPOPP-3, has been shown to have anti-proliferative activity against a panel of 18 human cancer cell lines, with IC50 values ranging from 0.63 to 13 µM. nih.gov Flow cytometry analysis revealed that SPOPP-3 was able to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov This cell cycle arrest was accompanied by the induction of apoptosis and necrosis. nih.gov

Similarly, a ciprofloxacin derivative containing a piperazine moiety demonstrated a concentration-dependent anti-proliferative effect on both HCT116 (colorectal cancer) and A549 (non-small lung carcinoma) cell lines. nih.gov This effect was attributed to the induction of cell cycle arrest at the G2/M phase and apoptosis. nih.gov Another novel piperazine derivative, C505, was found to effectively inhibit cancer cell proliferation (GI50 = 0.06-0.16 μM) and induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT pathway. nih.gov

In addition to inducing apoptosis and cell cycle arrest, some piperazine derivatives can exert their anticancer effects by causing damage to the DNA of cancer cells. The dispiropiperazine derivative SPOPP-3, which induces apoptosis and cell cycle arrest, was also found to induce DNA damage. nih.gov

Furthermore, the well-known antipsychotic drug trifluoperazine, a phenothiazine derivative that incorporates a piperazine ring and a trifluoromethyl group, has been shown to inhibit the repair of DNA damage induced by ionizing radiation. nih.gov This inhibition of DNA repair can augment the cell-killing effects of radiation therapy, suggesting a potential role for such compounds as adjuvants in cancer treatment. nih.gov

Antimicrobial Applications

The piperazine nucleus is a versatile and medicinally important scaffold that has been incorporated into numerous compounds with promising antimicrobial activities. acgpubs.orgmanipal.edu Derivatives of piperazine have been synthesized and screened for their antibacterial and antifungal properties, with many showing significant activity. acgpubs.orgmanipal.edusemanticscholar.org

Substituted piperazine derivatives have been tested against a range of bacteria, including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.orgsemanticscholar.org They have also been evaluated for their antifungal activity against species such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgsemanticscholar.org

More specifically, novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to possess excellent antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). frontiersin.orgnih.gov Additionally, acrylamide derivatives containing both trifluoromethylpyridine and piperazine fragments have demonstrated significant in vitro antifungal activity. researchgate.net These findings underscore the broad-spectrum antimicrobial potential of trifluoromethyl-piperazine derivatives.

Antibacterial Activity (e.g., against S. aureus)

Research into the antibacterial properties of trifluoromethyl-containing piperazine derivatives has revealed promising activity against Gram-positive bacteria, including the notable pathogen Staphylococcus aureus. While studies specifically on this compound are limited, related structures incorporating trifluoromethyl and piperazine moieties have demonstrated significant antibacterial efficacy.

One study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which also incorporated a piperazine component, identified compounds with potent activity against multiple strains of S. aureus. For instance, a compound featuring both bromo and trifluoromethyl substitutions exhibited a minimum inhibitory concentration (MIC) value of 0.78 μg/mL against three out of five tested S. aureus strains nih.gov. Another derivative with dichloro substitution also showed strong inhibition of S. aureus strains with MIC values ranging from 0.78 to 1.56 μg/mL nih.gov. The introduction of an N-methyl piperazine derivative resulted in moderate activity against the tested bacteria nih.gov.

These findings underscore the potential of incorporating a trifluoromethyl-piperazine scaffold in the design of novel antibacterial agents. The data from these studies highlight the importance of the specific substitutions on the phenyl ring in modulating the antibacterial potency.

**Table 1: Antibacterial Activity of Trifluoromethyl-Containing Piperazine Derivatives against *S. aureus***

| Compound Description | Target Organism | MIC (μg/mL) |

|---|---|---|

| Bromo and trifluoromethyl substituted pyrazole derivative | S. aureus (3 of 5 strains) | 0.78 |

| Dichloro substituted pyrazole derivative | S. aureus strains | 0.78–1.56 |

| N-methyl piperazine pyrazole derivative | Tested bacteria | Moderate Activity |

Antifungal Activity (e.g., against Phomopsis sp.)

Derivatives incorporating trifluoromethyl and piperazine motifs have also been investigated for their antifungal properties, with notable success against plant pathogenic fungi such as Phomopsis sp. A study focused on acrylamide derivatives containing trifluoromethylpyridine and piperazine fragments demonstrated significant in vitro antifungal activity acs.org.

Several of the synthesized compounds in this study exhibited over 80% antifungal activity against Phomopsis sp. at a concentration of 50 μg/mL. Specifically, compounds designated as 6b , 6c , and 7e were identified as particularly potent, with half maximal effective concentration (EC50) values of 4.49, 6.47, and 8.68 μg/mL, respectively acs.org. These values were considerably better than that of the commercial fungicide azoxystrobin, which had an EC50 of 24.83 μg/mL against the same fungus acs.org.

Further mechanistic investigations revealed that the lead compound, 6b , likely exerts its antifungal effect by disrupting the integrity of the fungal cell membrane, leading to cytoplasmic leakage and subsequent inhibition of mycelial growth acs.org. At a concentration of 200 μg/mL, compound 6b also demonstrated a protective activity of 65% against Phomopsis sp., which was comparable to the 60.9% protection offered by azoxystrobin acs.org.

**Table 2: Antifungal Activity of Trifluoromethylpyridine and Piperazine Acrylamide Derivatives against *Phomopsis sp.***

| Compound | EC50 (μg/mL) |

|---|---|

| 6b | 4.49 |

| 6c | 6.47 |

| 7e | 8.68 |

| Azoxystrobin (Control) | 24.83 |

Antiviral Applications (e.g., Plant Viruses)

A significant area of research for trifluoromethyl-piperazine derivatives has been in the development of agents to combat plant viruses, such as the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds have been shown to act as plant activators, inducing the plant's own defense mechanisms rather than directly targeting the virus.

A study on a series of novel trifluoromethylpyridine piperazine derivatives (designated as A1-A27) found that several of these compounds possessed higher antiviral activities than the commercial agent ningnanmycin nih.gov. Compound A16 , in particular, showed the most potent protective activity against both TMV and CMV, with EC50 values of 18.4 μg/mL and 347.8 μg/mL, respectively. In comparison, ningnanmycin had EC50 values of 50.2 μg/mL for TMV and 359.6 μg/mL for CMV nih.gov.

Induction of Plant Immune Responses

The antiviral action of these trifluoromethyl-piperazine derivatives is largely attributed to their ability to induce plant immune responses. This is a key characteristic of "plant activators," which stimulate the plant's innate defense systems to resist pathogen infection. The enhanced protection against viral pathogens conferred by these compounds is a direct result of the activation of the plant's systemic acquired resistance (SAR).

Enhancement of Defense Enzyme Activities (e.g., SOD, PPO, PAL)

A key mechanism through which these compounds induce plant immunity is by enhancing the activities of defense-related enzymes. Following treatment with compound A16 , the activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL) were significantly increased in tobacco plants nih.gov. These enzymes play crucial roles in plant defense: SOD is involved in detoxifying reactive oxygen species, PPO is involved in the synthesis of defense compounds like quinones, and PAL is a key enzyme in the phenylpropanoid pathway, which produces a wide range of defense-related secondary metabolites.

Activation of Biosynthesis Pathways (e.g., Phenylpropanoid)

Further investigation into the mode of action of compound A16 confirmed that it activates the phenylpropanoid biosynthesis pathway. This metabolic pathway is central to the production of a diverse array of compounds that contribute to plant defense, including flavonoids, isoflavonoids, and lignin. By triggering this pathway, the trifluoromethyl-piperazine derivatives strengthen the plant's structural barriers and chemical defenses against viral infection.

Table 3: Antiviral Protective Activity of Trifluoromethylpyridine Piperazine Derivatives

| Compound | Target Virus | EC50 (μg/mL) |

|---|---|---|

| A16 | TMV | 18.4 |

| A16 | CMV | 347.8 |

| Ningnanmycin (Control) | TMV | 50.2 |

| Ningnanmycin (Control) | CMV | 359.6 |

Computational Studies and Advanced Characterization

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. These methods are used to determine optimized geometries, electronic structures, and intermolecular interaction potentials. nih.govchemrxiv.org

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 1-(m-(trifluoromethyl)phenyl)piperazine (TFMPP), a compound structurally related to (S)-2-trifluoromethyl-piperazine, DFT calculations using the 6-311++G(d,p) basis set have been performed to determine its structural parameters. nih.gov

These calculations also yield crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that charge transfer can easily occur within the molecule. nih.gov The analysis of these frontier molecular orbitals is essential for understanding the electronic transitions observed in UV-Vis spectroscopy. nih.gov

| Property | Methodology | Significance | Reference |

|---|---|---|---|

| Optimized Geometry | DFT (e.g., 6-311++G(d,p) basis set) | Predicts the most stable 3D conformation. | nih.gov |

| HOMO-LUMO Energies | TD-DFT | Determines electronic properties and reactivity. | nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. | nih.gov |

The way molecules interact with each other governs their physical properties in the solid state and in solution. DFT calculations can be used to analyze these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. bgu.ac.ilnih.gov For TFMPP, a molecular electrostatic potential (MEP) map was generated to visualize the electron density distribution and predict sites susceptible to intermolecular interactions. nih.gov

Dispersion-corrected DFT is particularly important for accurately modeling non-covalent interactions, such as those between fluorinated molecules and surfaces. nih.gov Studies on related heterocyclic systems have used computational methods like PIXEL to dissect the total interaction energy into its coulombic, polarization, dispersion, and repulsion components. bgu.ac.il This level of detail helps to understand the specific forces that stabilize a crystal structure or a ligand-protein complex. For instance, the analysis can reveal the significant role of polarization in stabilizing hydrogen bonds involving sulfur or the contribution of solvent molecules to the stability of a crystal lattice. bgu.ac.il

Spectroscopic and Analytical Characterization for Structural Elucidation

The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.

FTIR and FT-Raman spectroscopy are used to probe the vibrational modes of a molecule. A detailed study on the related compound TFMPP recorded its FTIR and FT-Raman spectra and compared the experimental vibrational frequencies with those calculated using DFT. nih.gov The strong agreement between the observed and scaled calculated frequencies, aided by a Potential Energy Distribution (PED) analysis, allows for a confident assignment of the vibrational bands to specific functional groups and motions within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of a molecule. In various arylpiperazine derivatives, ¹H NMR chemical shifts and coupling constants reveal the connectivity and spatial relationships of protons, while ¹³C NMR identifies all unique carbon environments. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound, providing definitive confirmation of its chemical formula. nih.govnih.gov

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| FTIR/FT-Raman Spectroscopy | Vibrational modes (functional groups) | Comparison of experimental and DFT-calculated frequencies for TFMPP. | nih.gov |

| ¹H NMR Spectroscopy | Proton environments and connectivity | Structural characterization of novel arylpiperazine derivatives. | nih.govnih.gov |

| ¹³C NMR Spectroscopy | Carbon skeleton and environments | Structural elucidation of complex piperazine-based compounds. | nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental formula | Confirmation of the molecular formula of newly synthesized derivatives. | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy